4,4-Dimethyl-3-oxopentanoic acid

CAS No.: 72531-41-0

Cat. No.: VC7996765

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72531-41-0 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 4,4-dimethyl-3-oxopentanoic acid |

| Standard InChI | InChI=1S/C7H12O3/c1-7(2,3)5(8)4-6(9)10/h4H2,1-3H3,(H,9,10) |

| Standard InChI Key | FERBIZCKDIJEAV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)CC(=O)O |

| Canonical SMILES | CC(C)(C)C(=O)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4,4-dimethyl-3-oxopentanoic acid, reflecting its pentanoic acid backbone with methyl substituents at the fourth carbon and a ketone group at the third position . Common synonyms include:

Molecular Structure and Stereochemistry

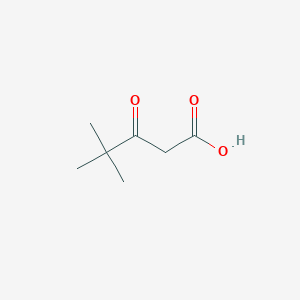

The molecular structure (Figure 1) features a linear carbon chain with a carboxylic acid terminus () and a ketone group () at the third position. Two methyl groups () branch from the fourth carbon, conferring steric bulk. The SMILES notation and InChIKey provide unambiguous representations of its connectivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 144.17 g/mol |

| CAS Registry Number | 72531-41-0 |

| SMILES | CC(C)(C)C(=O)CC(=O)O |

| InChIKey | FERBIZCKDIJEAV-UHFFFAOYSA-N |

Synthesis and Production Pathways

Methyl Ester Derivative as a Synthetic Intermediate

A patented method (CN103772282A) utilizes 4,4-dimethyl-3-oxopentanoic acid methyl ester as a precursor for synthesizing 3-tertiary butyl-1H-pyrazole-4-formaldehyde, a pharmaceutical intermediate . The synthesis involves four steps:

-

Condensation: Reaction of the methyl ester with -dimethylformamide dimethylacetal (DMF-DMA) to form 2-dimethylamino-4,4-dimethyl-3-oxopentanoic acid methyl ester (78% yield).

-

Cyclization: Treatment with hydrazine hydrate yields 3-tertiary butyl-1H-pyrazole-4-carboxylate methyl ester (70% yield).

-

Reduction: Conversion to (3-tertiary butyl-1H-pyrazol-4-yl) methanol.

-

Oxidation: Catalytic oxidation using manganese dioxide produces the target aldehyde (50% yield) .

Table 2: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Methyl ester + DMF-DMA | 20–25°C, 48 hours | 78 |

| 2 | Intermediate + hydrazine | Ethanol, 20–25°C | 70 |

| 4 | Alcohol + MnO₂ | Room temperature | 50 |

Physicochemical Properties

Stability and Reactivity

The ketone and carboxylic acid groups render the compound reactive toward nucleophiles and bases. Steric hindrance from the geminal dimethyl groups may slow esterification or condensation reactions compared to linear analogues.

Analytical Characterization

Chromatographic Methods

Although no direct LC-MS data exists for 4,4-dimethyl-3-oxopentanoic acid, a validated method for quantifying structurally similar β-keto acids (e.g., 3-oxopentanoic acid) employs reverse-phase chromatography with tandem mass spectrometry . This approach could be adapted for quantifying the title compound in biological matrices, leveraging its carboxylate anion ( 143.08) in negative-ion mode .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include at ~1700–1750 cm⁻¹ (ketone and carboxylic acid) and at ~2500–3000 cm⁻¹ (carboxylic acid).

-

NMR: NMR would show singlet peaks for the methyl groups (δ ~1.2 ppm) and downfield shifts for the ketone (δ ~2.5 ppm) and carboxylic acid (δ ~12 ppm) protons.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The patent (CN103772282A) highlights its role in synthesizing pyrazole derivatives, which are pivotal in drug discovery for their anti-inflammatory and anticancer properties . The tert-butyl group enhances metabolic stability, making such intermediates valuable in medicinal chemistry.

Specialty Chemicals

The compound’s bifunctional reactivity (ketone + carboxylic acid) enables its use in cross-coupling reactions, polymer synthesis, and as a ligand precursor in coordination chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume